![molecular formula C9H11FN2 B1280684 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 912284-83-4](/img/structure/B1280684.png)
6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the CAS Number: 912284-83-4 . It has a molecular weight of 166.2 and is typically stored at room temperature . It appears as a liquid in its physical form .
Synthesis Analysis
Racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) was resolved by the N-phthaloyl derivative of the undesired enantiomer . For the enantiomeric enrichment of the resulting enantiomeric mixture, two simple processes are reported: selective precipitation of the FTHQ from the melt and recrystallization of its hydrochloric salt from water .Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C9H11FN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3 . The InChI key is DXIZWPSUAKANDM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 166.2 .Aplicaciones Científicas De Investigación
Resolution Processes and Kinetic Control
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) has been studied for its resolution in various solvents using tartaric acid derivatives. This research observed strong reaction kinetics and solvent dependence, leading to an economically viable resolution process with a racemization step (Bálint et al., 2002).
Stereoselectivity in Acylation
The acylative kinetic resolution of racemic FTHQ showed that fluorine atoms in the aromatic fragment of heterocyclic amines increase stereoselectivity in acylation. This led to the development of a method for preparing enantiopure S-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (Gruzdev et al., 2013).
Ocular Hypotensive Action
A study on new molecular entities based on 1-ethyl-1,2,3,4-tetrahydroquinoline, including a compound similar to 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, revealed significant ocular hypotensive action in rabbits. This research focused on physicochemical properties and pharmacological activities, finding one compound with potent ocular hypotensive effects (Pamulapati & Schoenwald, 2011).
Antitubercular Activity
The reaction of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline with various compounds demonstrated antitubercular properties. This research explored the structure and antitubercular characteristics of the synthesized compounds (Ukrainets et al., 2006).
Supercritical Fluid Extraction
The separation of FTHQ enantiomers using supercritical fluid extraction with carbon dioxide was studied, showing an efficient method for purifying these enantiomers (Kmecz et al., 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mecanismo De Acción
Mode of Action
The mode of action of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is not well-understood at this time. It is hypothesized that the compound may interact with its targets, leading to changes in cellular processes. More detailed studies are required to elucidate these interactions and the resulting changes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Propiedades
IUPAC Name |
7-fluoro-4-methyl-2,3-dihydro-1H-quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIZWPSUAKANDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474810 |
Source
|
Record name | 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
912284-83-4 |
Source
|
Record name | 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.